4-[6-(4-benzylpiperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]morpholine
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Overview
Description
4-[6-(4-benzylpiperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]morpholine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with proteins such as oxidoreductase .
Mode of Action
It is known that similar compounds can exhibit significant antibacterial and antifungal activity .
Biochemical Pathways
Similar compounds have been found to exhibit significant inhibitory activity, suggesting that they may interfere with key enzymatic processes .
Result of Action
Similar compounds have been found to exhibit significant antibacterial and antifungal activity .
Biochemical Analysis
Biochemical Properties
4-(6-(4-benzylpiperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including mitogen-activated protein kinase 14 (MAPK14), which is involved in the MAP kinase signal transduction pathway . This interaction is essential for regulating cellular responses to different stimuli, such as stress and cytokines. The compound’s binding to MAPK14 can modulate the enzyme’s activity, influencing downstream signaling pathways and cellular functions.
Cellular Effects
The effects of 4-(6-(4-benzylpiperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of serotonin receptors, particularly the 5-HT3 receptor, which plays a role in psychiatric disorders such as anxiety and depression . By interacting with these receptors, the compound can alter serotonin levels in the brain, affecting mood and behavior.
Molecular Mechanism
At the molecular level, 4-(6-(4-benzylpiperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular functions. For example, the compound’s interaction with MAPK14 can inhibit the enzyme’s activity, affecting the phosphorylation of downstream targets and altering cellular responses to stress . Additionally, its binding to serotonin receptors can modulate neurotransmitter release and signal transduction in the brain .
Temporal Effects in Laboratory Settings
The temporal effects of 4-(6-(4-benzylpiperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine in laboratory settings have been studied extensively. The compound’s stability and degradation over time can influence its long-term effects on cellular function. In vitro studies have shown that the compound can maintain its activity for extended periods, allowing for sustained modulation of cellular processes . Its stability may vary depending on the experimental conditions, such as temperature and pH.
Dosage Effects in Animal Models
In animal models, the effects of 4-(6-(4-benzylpiperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine vary with different dosages. Studies have shown that low doses of the compound can produce significant therapeutic effects, such as reducing anxiety-like behaviors in mice . Higher doses may lead to toxic or adverse effects, including alterations in normal cellular functions and potential toxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
4-(6-(4-benzylpiperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound’s interaction with MAPK14 can influence the metabolism of glucose and lipids, affecting energy production and storage . Additionally, its modulation of serotonin receptors can impact neurotransmitter metabolism in the brain .
Transport and Distribution
The transport and distribution of 4-(6-(4-benzylpiperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various compartments, such as the cytoplasm and nucleus, where it exerts its effects on cellular functions .
Subcellular Localization
The subcellular localization of 4-(6-(4-benzylpiperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine is essential for its activity and function. The compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, its interaction with MAPK14 can lead to its accumulation in the cytoplasm, where it modulates enzyme activity and cellular responses to stress . Additionally, its binding to serotonin receptors can influence its localization to synaptic vesicles in neurons .
Preparation Methods
The synthesis of 4-[6-(4-benzylpiperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]morpholine typically involves multiple steps, including the formation of the pyrazolo[3,4-d]pyrimidine core and subsequent functionalization. One common method involves the ultrasonic-assisted synthesis of pyrazolo[3,4-d]pyrimidin-4-ol derivatives, which are then tethered with various substituents . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine and morpholine moieties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Its derivatives have been explored for their anticancer and antimicrobial activities.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives and n-arylpiperazines. These compounds share structural similarities but may differ in their biological activities and specific applications . For example, pyrazolo[3,4-d]pyrimidine derivatives have been studied as CDK2 inhibitors for cancer treatment , while n-arylpiperazines are known for their antimicrobial and antipsychotic properties .
Conclusion
4-[6-(4-benzylpiperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]morpholine is a versatile compound with significant potential in various scientific fields. Its unique structure and diverse reactivity make it a valuable subject for ongoing research and development.
Properties
IUPAC Name |
4-[6-(4-benzylpiperazin-1-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7O/c1-25-19-18(15-22-25)20(27-11-13-29-14-12-27)24-21(23-19)28-9-7-26(8-10-28)16-17-5-3-2-4-6-17/h2-6,15H,7-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVJIYAVFLJQMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC(=N2)N3CCN(CC3)CC4=CC=CC=C4)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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